molecular formula C14H12N2O2S3 B2375827 N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034606-10-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2375827
CAS No.: 2034606-10-3
M. Wt: 336.44
InChI Key: VMFIORUTYGOSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring, two thiophene rings, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the thiophene rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction where a pyridine derivative reacts with a thiophene derivative.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the pyridine-thiophene intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Agriculture: It can be used as a fungicide or pesticide due to its potential activity against various plant pathogens.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)pyridine-3-sulfonamide: Lacks the additional thiophene ring.

    N-(thiophen-3-yl)pyridine-3-sulfonamide: Similar structure but with a different thiophene substitution pattern.

    N-(pyridin-3-yl)thiophene-2-sulfonamide: Different arrangement of the pyridine and thiophene rings.

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide is unique due to the presence of two thiophene rings and a sulfonamide group attached to a pyridine ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIORUTYGOSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.